molecular formula C8H5BrN2O B2656337 5-bromo-1H-indazole-3-carbaldehyde CAS No. 201227-38-5

5-bromo-1H-indazole-3-carbaldehyde

Cat. No. B2656337
CAS RN: 201227-38-5
M. Wt: 225.045
InChI Key: ILGTYHMEQSSHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-indazole-3-carbaldehyde is a chemical compound with the linear formula C8H5BrN2O . It has a molecular weight of 225.04 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, such as 5-bromo-1H-indazole-3-carbaldehyde, is typically achieved through the nitrosation of indoles in a slightly acidic environment . This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .


Molecular Structure Analysis

The InChI code for 5-bromo-1H-indazole-3-carbaldehyde is 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The aldehyde function of 1H-indazole-3-carboxaldehyde derivatives can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclisation reactions .


Physical And Chemical Properties Analysis

5-Bromo-1H-indazole-3-carbaldehyde is a solid substance . The compound is typically stored in a well-ventilated place and kept in a tightly closed container .

Scientific Research Applications

Chemical Synthesis

“5-bromo-1H-indazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O . It is used in the synthesis of various complex organic compounds. Its properties and storage conditions make it a valuable reagent in chemical synthesis .

Development of Indazole Derivatives

Indazole derivatives have a wide variety of medicinal applications . “5-bromo-1H-indazole-3-carbaldehyde” can be used as a starting material in the synthesis of these derivatives. These derivatives have shown potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis of 1H- and 2H-Indazoles

“5-bromo-1H-indazole-3-carbaldehyde” can be used in the synthesis of 1H- and 2H-indazoles . These compounds have been synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . “5-bromo-1H-indazole-3-carbaldehyde” can be used in the synthesis of these inhibitors.

Catalyst and Solvent-Free Reactions

“5-bromo-1H-indazole-3-carbaldehyde” can be used in catalyst and solvent-free reactions . These reactions are environmentally friendly and cost-effective, making them desirable in industrial applications.

Development of Anti-HIV Drugs

Indole derivatives, which can be synthesized from “5-bromo-1H-indazole-3-carbaldehyde”, have shown potential in the development of anti-HIV drugs . Molecular docking studies have been performed on these derivatives to evaluate their effectiveness .

Mechanism of Action

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . They can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®), or lificiguat, and more indazole-based drugs are currently under development . Therefore, the study and application of 5-bromo-1H-indazole-3-carbaldehyde and similar compounds are expected to continue to be a significant area of research in the future .

properties

IUPAC Name

5-bromo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGTYHMEQSSHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942152
Record name 5-Bromo-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indazole-3-carbaldehyde

CAS RN

201227-38-5
Record name 5-Bromo-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.